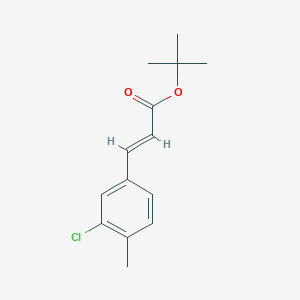
3'-iso-Propoxy-3-methylbutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-iso-Propoxy-3-methylbutyrophenone is an organic compound with the molecular formula C14H20O2 It is a derivative of butyrophenone, characterized by the presence of an iso-propoxy group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxy-3-methylbutyrophenone typically involves the alkylation of 3-methylbutyrophenone with iso-propyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 3’-iso-Propoxy-3-methylbutyrophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the process.
Types of Reactions:
Oxidation: 3’-iso-Propoxy-3-methylbutyrophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3’-iso-Propoxy-3-methylbenzoic acid.
Reduction: Formation of 3’-iso-Propoxy-3-methylbutanol.
Substitution: Formation of various substituted phenones depending on the nucleophile used.
Scientific Research Applications
3’-iso-Propoxy-3-methylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-iso-Propoxy-3-methylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-propoxy group and the ketone functionality play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
3’-Methoxy-3-methylbutyrophenone: Similar structure but with a methoxy group instead of an iso-propoxy group.
3’-Ethoxy-3-methylbutyrophenone: Contains an ethoxy group instead of an iso-propoxy group.
3’-Propoxy-3-methylbutyrophenone: Has a propoxy group instead of an iso-propoxy group.
Uniqueness: 3’-iso-Propoxy-3-methylbutyrophenone is unique due to the presence of the iso-propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-1-(3-propan-2-yloxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-14(15)12-6-5-7-13(9-12)16-11(3)4/h5-7,9-11H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNXVEDWTQXGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[3-(Propan-2-yloxy)phenyl]aniline](/img/structure/B7939628.png)
![[3-(3-Ethoxyphenyl)phenyl]methanamine](/img/structure/B7939641.png)
